molecular formula C7H8N4O2 B6326304 4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile CAS No. 169266-56-2

4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile

Cat. No.: B6326304
CAS No.: 169266-56-2
M. Wt: 180.16 g/mol
InChI Key: JVTUQOQNCLAGMN-UHFFFAOYSA-N
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Description

“4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile” is a compound that belongs to the pyrazole family . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Energetic compounds containing a new explosophoric fragment, (3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy group, and furazan rings linked by azo and azoxy bridges were synthesized .

Scientific Research Applications

Complex Formation and Magnetic Properties

One study detailed the synthesis of 2D and 3D Cu(hfac)2 complexes with nitronyl nitroxide biradicals, exploring their magnetic properties and structural characteristics. These complexes exhibit ferromagnetic exchange interactions, highlighting their potential in magnetic materials research (Tretyakov et al., 2006).

Energetic Materials Development

Research on novel polynitro azoxypyrazole-based energetic compounds revealed compounds with high thermal stability and detonation performance, indicating their utility in developing new energetic materials for various applications (Yang et al., 2021).

Coordination Chemistry and Stability

Another study focused on the synthesis and complex formation of PdCl2 with substituted pyrazoles, examining their thermal stability and potential applications in coordination chemistry (Khachatryan et al., 2017).

Anticancer Activity

The microwave-assisted synthesis of polysubstituted 4H-pyran derivatives and their evaluation for anticancer activity against various human cancer cell lines demonstrated the potential of pyrazole derivatives in medicinal chemistry (Hadiyal et al., 2020).

Synthetic Chemistry and Molecular Structures

Studies also explored the synthesis of novel pyrazole analogues and their structural characterization, contributing to the field of synthetic organic chemistry and providing insights into the design of new molecules with potential applications in various domains (Veeranki et al., 2023).

Properties

IUPAC Name

4-(3-nitropyrazol-1-yl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c8-4-1-2-5-10-6-3-7(9-10)11(12)13/h3,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTUQOQNCLAGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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